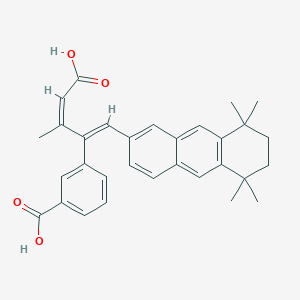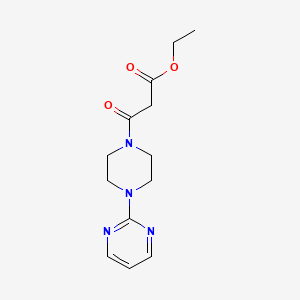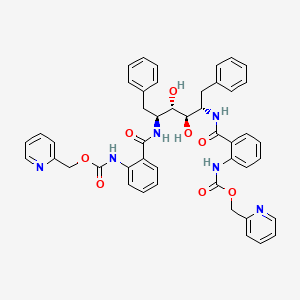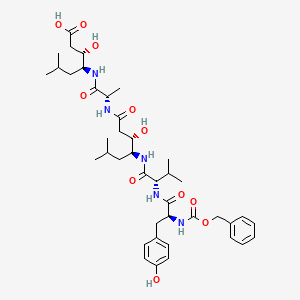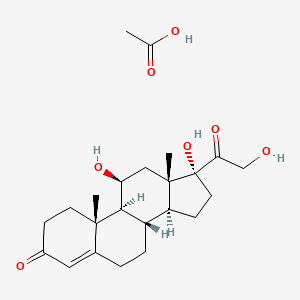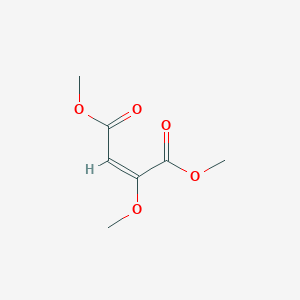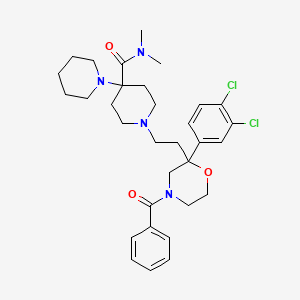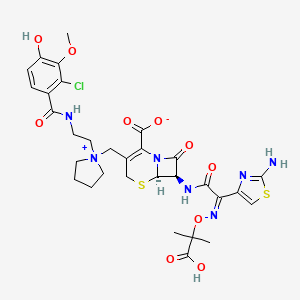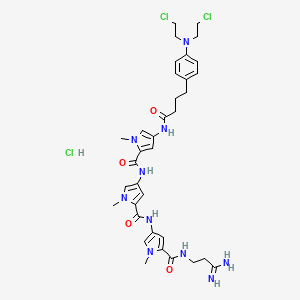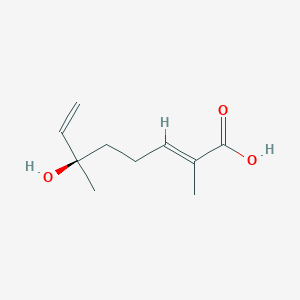
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyrimidine and quinazoline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is constructed through a series of condensation reactions.
Quinazoline Ring Formation: The intermediate is then subjected to cyclization reactions to form the quinazoline ring system.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via esterification reactions, often using ethyl chloroacetate in the presence of a base like sodium ethoxide.
Final Cyclization and Oxidation: The final product is obtained through cyclization and oxidation steps, often involving reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions, which can result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester
- Quinazoline derivatives
- Pyrimidine derivatives
Uniqueness
2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester is unique due to its specific structural features that combine elements of both pyrimidine and quinazoline. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
160776-57-8 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
ethyl 2-(6-oxo-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-1-yl)acetate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-13(19)10-17-8-5-9-18-14(20)11-6-3-4-7-12(11)16-15(17)18/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
QIRGNQDVOSVCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCCN2C1=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


